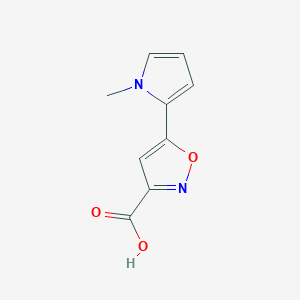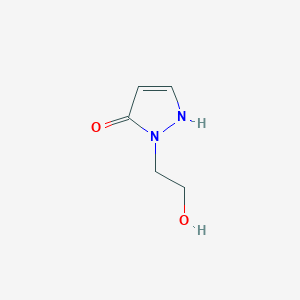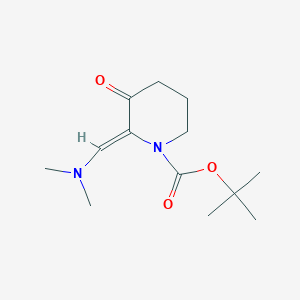![molecular formula C13H18ClN B1473722 4-[(E)-2-phenylethenyl]piperidine hydrochloride CAS No. 304859-34-5](/img/structure/B1473722.png)
4-[(E)-2-phenylethenyl]piperidine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-hydroxypiperidine has been reported . It participates in the synthesis of 4-(4’-hydroxypiperidino)-4-phenylcyclohexanol . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
4-Hydroxypiperidine hydrochloride is suitable for use in the Ugi-multi component reaction (MCR) to study the use of miniaturised-synthesis and Total Analysis System (mSYNTAS) in solution phase synthesis and on-line analysis of Ugi-MCRs . It may be used in the synthesis of acetic acid-piperidine-4-yl ester .
Aplicaciones Científicas De Investigación
Anticancer Applications
Piperine, another piperidine derivative, has shown therapeutic potential against various types of cancers including breast, ovarian, gastric, gliomal, lung, oral squamous, chronic pancreatitis, prostate, rectal, cervical cancer, and leukemia .
Chemical Synthesis
Piperidine derivatives are used in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds have a wide range of applications in chemical synthesis .
Mecanismo De Acción
While the exact mechanism of action for “4-[(E)-2-phenylethenyl]piperidine hydrochloride” is not clear, it is known to be an allosteric modulator of the AMPA receptor. This suggests that it may influence the activity of this receptor, potentially altering the transmission of glutamate signals in the brain.
Safety and Hazards
The safety data sheet for piperidine indicates that it is classified as a flammable liquid and vapor, and it can be harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Therefore, appropriate safety measures should be taken when handling this compound.
Direcciones Futuras
Piperidine derivatives have been found to have significant potential in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-[(E)-2-phenylethenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-7,13-14H,8-11H2;1H/b7-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGBDRCHMUITCA-UHDJGPCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C=CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1/C=C/C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-phenylethenyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)



![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)






![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)
![Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate](/img/structure/B1473661.png)
